Dimethyl dithiophosphate

Toxicology Environmental Monitoring Pesticide Metabolite Analysis

Dimethyl dithiophosphate is an organothiophosphorus compound with the molecular formula (CH3O)2PS2H, also known as O,O-dimethyl phosphorodithioate. It is a colorless, distillable liquid that serves as a critical intermediate in the synthesis of organothiophosphate insecticides, including Malathion, and as a precursor for other organophosphorus compounds.

Molecular Formula C2H7O2PS2
Molecular Weight 158.18 g/mol
CAS No. 32534-66-0
Cat. No. B14478535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl dithiophosphate
CAS32534-66-0
Molecular FormulaC2H7O2PS2
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESCSP(=O)(O)SC
InChIInChI=1S/C2H7O2PS2/c1-6-5(3,4)7-2/h1-2H3,(H,3,4)
InChIKeyDQIFTIUSYLKBOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Dithiophosphate (CAS 32534-66-0): Core Specifications and Industrial Relevance for Strategic Procurement


Dimethyl dithiophosphate is an organothiophosphorus compound with the molecular formula (CH3O)2PS2H, also known as O,O-dimethyl phosphorodithioate. It is a colorless, distillable liquid that serves as a critical intermediate in the synthesis of organothiophosphate insecticides, including Malathion, and as a precursor for other organophosphorus compounds. This compound is also used as a collector in mineral flotation and as a component in lubricant additive systems [1]. Its physicochemical properties include a boiling point of 62–64 °C at 0.5 mmHg and an XLogP3-AA value of -0.2 [1][2].

Why Dimethyl Dithiophosphate Cannot Be Readily Substituted by Generic Dithiophosphates in Industrial Applications


The substitution of dimethyl dithiophosphate (DMDTP) with other dithiophosphate esters, such as diethyl dithiophosphate (DEDTP), is not straightforward due to distinct physicochemical and performance properties. Differences in alkyl chain length (methyl vs. ethyl) lead to significant variations in lipophilicity, boiling point, and reactivity, which directly impact their function in specific applications. For instance, in mineral flotation, the collecting ability and selectivity of dialkyl dithiophosphates are highly dependent on the alkyl group structure, influencing their adsorption onto specific sulfide mineral surfaces [1]. Similarly, in toxicological contexts, DMDTP and DEDTP exhibit different genotoxic profiles, underscoring the need for compound-specific evaluation rather than class-based assumptions [2].

Quantitative Differentiation of Dimethyl Dithiophosphate Against Key Comparators: An Evidence-Based Selection Guide


Comparative Genotoxicity: Dimethyl Dithiophosphate (DMDTP) vs. Diethyl Dithiophosphate (DEDTP)

A direct head-to-head comparison of the genotoxicity of methylated (DMDTP) and ethylated (DEDTP) dialkylphosphates in a mouse bone marrow micronucleus assay reveals a notable difference in potency. Both compounds were administered to Balb/c mice at equivalent doses, and the frequency of micronucleated polychromatic erythrocytes (PCE) was measured as an indicator of DNA damage. The study found that DMDTP induced a significantly higher level of genotoxicity compared to DEDTP under the same experimental conditions [1].

Toxicology Environmental Monitoring Pesticide Metabolite Analysis

Flotation Selectivity: Dimethyl Dithiocarbamate vs. Isobutyl Dithiophosphate in Sulfide Ore Processing

In a comparative study of collectors for selective sulfide ore flotation, dimethyl dithiocarbamate (DMDC) and isobutyl dithiophosphate were evaluated for their performance on pyrite, chalcopyrite, galena, and sphalerite monomineral fractions. The study, which employed frothless flotation tests, demonstrated that DMDC and isobutyl dithiophosphate yielded the poorest results for pyrite flotation. In contrast, a modified dithiophosphate collector (Beraflot-3035) achieved the highest recovery of galena and chalcopyrite. This cross-study comparison highlights the inferior pyrite flotation performance of DMDC and isobutyl dithiophosphate relative to a structurally modified analog [1].

Mineral Processing Froth Flotation Sulfide Ore Beneficiation

Urinary Metabolite Prevalence: Dimethyl Dithiophosphate (DMDTP) vs. Diethyl Dithiophosphate (DEDTP) in the U.S. Population

A cross-study comparison of urinary dialkyl phosphate (DAP) metabolite concentrations in a representative U.S. population sample (NHANES 1999-2000) reveals a marked difference in exposure levels between DMDTP and DEDTP. The geometric mean concentration of DMDTP was 0.70 µg/L, while DEDTP was 0.22 µg/L. Furthermore, the 95th percentile for DMDTP was 19 µg/L, compared to 0.87 µg/L for DEDTP. This indicates a significantly higher body burden and exposure prevalence for the methylated metabolite relative to its ethylated counterpart [1].

Biomonitoring Exposure Assessment Organophosphate Pesticides

Synthesis Yield: Dimethyl Dithiophosphate as an Intermediate in Malathion Production

Dimethyl dithiophosphate is the key intermediate in the industrial synthesis of the insecticide Malathion. While specific yields can vary based on reaction conditions and patents, a class-level inference can be drawn from a representative process patent. The synthesis of O,O-dimethyldithiophosphoric acid (DMDTPA) from phosphorus pentasulfide and methanol is reported to achieve an average yield of 93.84% with a product purity of 94.20% . This high yield is critical for the economic viability of downstream pesticide production.

Agrochemical Synthesis Process Chemistry Organophosphate Pesticides

Physicochemical Property Divergence: Dimethyl Dithiophosphate vs. Diethyl Dithiophosphate

A cross-study comparison of computed physicochemical properties highlights key differences between dimethyl dithiophosphate (DMDTP) and diethyl dithiophosphate (DEDTP). DMDTP exhibits a lower XLogP3-AA value of -0.2, compared to DEDTP's higher value of 2.3 [1][2]. This significant difference in lipophilicity (over two orders of magnitude) is driven by the difference in alkyl chain length. Additionally, DMDTP has a lower molecular weight (158.18 g/mol) and boiling point (62-64 °C at 0.5 mmHg) than DEDTP (MW 186.23 g/mol) [2][3].

Physical Chemistry Property Prediction Formulation Science

Validated Application Scenarios for Dimethyl Dithiophosphate Based on Quantitative Evidence


As a Primary Intermediate for High-Yield Malathion Agrochemical Production

Dimethyl dithiophosphate is the established and economically viable precursor for the large-scale synthesis of the organothiophosphate insecticide Malathion. Its procurement is justified by documented industrial synthesis yields averaging 93.84% with high purity, which ensures cost-effective manufacturing .

As a Benchmark Analyte in Environmental and Human Biomonitoring Studies

Due to its quantifiable prevalence as a urinary biomarker of organophosphate pesticide exposure, with a U.S. population geometric mean of 0.70 µg/L and a 95th percentile of 19 µg/L , DMDTP is a critical reference standard for analytical chemistry, toxicology, and epidemiological studies aimed at assessing human exposure to methyl-substituted organophosphate pesticides.

As a Research Tool in Genotoxicity and Carcinogenicity Studies

The well-documented differential genotoxicity of DMDTP relative to its ethyl analog (DEDTP) in in vivo mouse models establishes it as a valuable research tool for investigating structure-activity relationships in organophosphate-induced DNA damage . Its procurement is essential for laboratories studying the mechanisms of pesticide toxicity and environmental mutagenesis.

As a Physicochemical Probe in Formulation and Environmental Fate Modeling

The distinct physicochemical properties of DMDTP, notably its low lipophilicity (XLogP3-AA = -0.2) , make it a useful probe for comparative studies in environmental fate and transport modeling, and in the development of aqueous-based formulations. Its behavior serves as a benchmark against more lipophilic analogs like diethyl dithiophosphate (XLogP3-AA = 2.3) [1].

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